molecular formula C9H8N2O3 B6179438 4-methoxy-1H-indazole-7-carboxylic acid CAS No. 1781473-69-5

4-methoxy-1H-indazole-7-carboxylic acid

Cat. No.: B6179438
CAS No.: 1781473-69-5
M. Wt: 192.17 g/mol
InChI Key: XVCVUMKELZWLLK-UHFFFAOYSA-N
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Description

4-methoxy-1H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of a methoxy group at the 4-position and a carboxylic acid group at the 7-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1H-indazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl 2-cyanoacetate, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1H-indazole-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields 4-hydroxy-1H-indazole-7-carboxylic acid, while reduction of the carboxylic acid group yields 4-methoxy-1H-indazole-7-methanol .

Scientific Research Applications

4-methoxy-1H-indazole-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-1H-indole-2-carboxylic acid
  • 1H-indazole-4-carboxylic acid
  • 1H-indazole-3-carboxylic acid

Uniqueness

4-methoxy-1H-indazole-7-carboxylic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1781473-69-5

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

4-methoxy-1H-indazole-7-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-14-7-3-2-5(9(12)13)8-6(7)4-10-11-8/h2-4H,1H3,(H,10,11)(H,12,13)

InChI Key

XVCVUMKELZWLLK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=NNC2=C(C=C1)C(=O)O

Purity

95

Origin of Product

United States

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